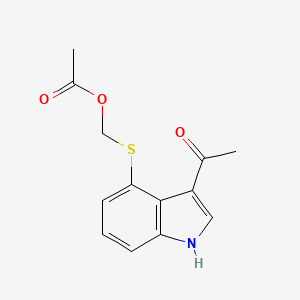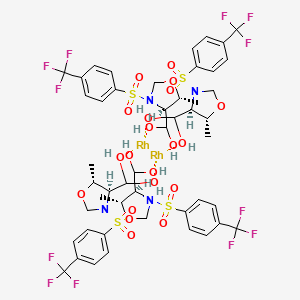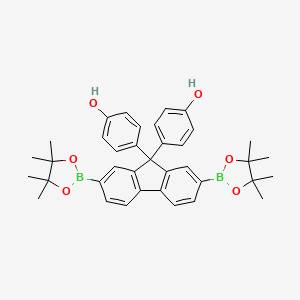
4,4'-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)diphenol is a complex organic compound that features a fluorene core substituted with two boronate ester groups and two phenol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)diphenol typically involves the following steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through a series of Friedel-Crafts alkylation reactions.
Introduction of Boronate Ester Groups: The boronate ester groups are introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a dibromo-fluorene derivative with bis(pinacolato)diboron in the presence of a palladium catalyst.
Attachment of Phenol Groups: The phenol groups are introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The phenol groups can undergo oxidation to form quinones.
Reduction: The boronate ester groups can be reduced to form boronic acids.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Quinones.
Reduction: Boronic acids.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4,4’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)diphenol has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Materials Science: Employed in the synthesis of novel polymers and copolymers for advanced materials with unique mechanical and electrical properties.
Biological Research: Investigated for its potential use in bioimaging and biosensing applications due to its fluorescent properties.
Medicinal Chemistry: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 4,4’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)diphenol is primarily related to its ability to participate in electron transfer processes. The boronate ester groups facilitate the formation of stable boron-oxygen bonds, which can interact with various molecular targets. The phenol groups can form hydrogen bonds and participate in redox reactions, further enhancing the compound’s reactivity and functionality.
Comparaison Avec Des Composés Similaires
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Comparison:
- Structural Differences: While similar in having boronate ester groups, the core structures differ, leading to variations in electronic properties and reactivity.
- Unique Properties: The presence of phenol groups in 4,4’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)diphenol provides additional sites for hydrogen bonding and redox reactions, making it more versatile in certain applications.
Propriétés
Formule moléculaire |
C37H40B2O6 |
|---|---|
Poids moléculaire |
602.3 g/mol |
Nom IUPAC |
4-[9-(4-hydroxyphenyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-yl]phenol |
InChI |
InChI=1S/C37H40B2O6/c1-33(2)34(3,4)43-38(42-33)25-13-19-29-30-20-14-26(39-44-35(5,6)36(7,8)45-39)22-32(30)37(31(29)21-25,23-9-15-27(40)16-10-23)24-11-17-28(41)18-12-24/h9-22,40-41H,1-8H3 |
Clé InChI |
NFKGHTNAQQMHLB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


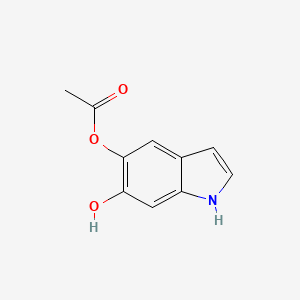
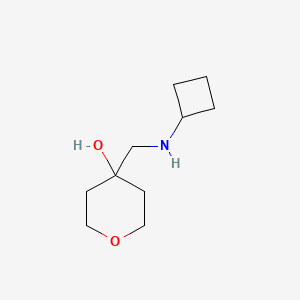
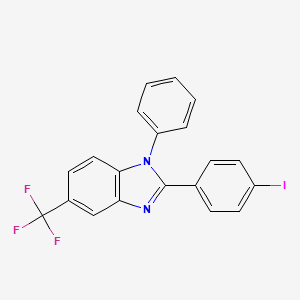

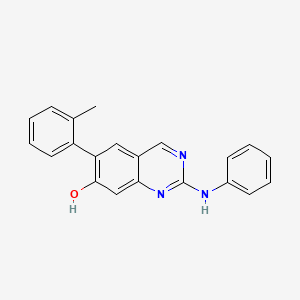

![3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B12938068.png)
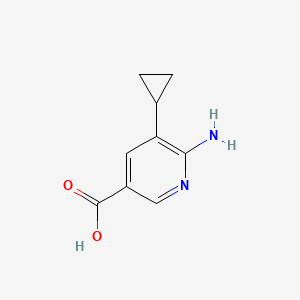
![Benzenemethanol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12938077.png)
![1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-](/img/structure/B12938091.png)
![Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]-](/img/structure/B12938092.png)

